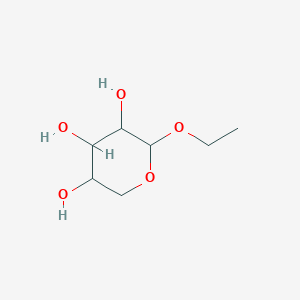
2-Ethoxyoxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-D-xylopyranoside: is an organic compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by its beta-D-xylopyranose structure, which is a cyclic form of D-xylose, and an ethyl group attached to the anomeric carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl beta-D-xylopyranoside can be synthesized through various chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with ethanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of ethyl beta-D-xylopyranoside often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods, such as using glycosidases, are preferred for large-scale production due to their specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Ethyl beta-D-xylopyranoside can be oxidized to ethyl beta-D-xylopyranosiduronic acid.
Reduction: Reduction can yield ethyl beta-D-xylopyranoside alcohols.
Substitution: Substitution reactions can produce a variety of ethyl beta-D-xylopyranoside derivatives.
Aplicaciones Científicas De Investigación
Ethyl beta-D-xylopyranoside has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyl beta-D-xylopyranoide exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing D-xylose and ethanol . This interaction is crucial for studying enzyme kinetics and carbohydrate metabolism.
Comparación Con Compuestos Similares
Ethyl beta-D-xylopyranoside can be compared with other similar compounds such as:
Methyl beta-D-xylopyranoside: Similar structure but with a methyl group instead of an ethyl group.
Ethyl alpha-D-xylopyranoside: Differing in the anomeric configuration (alpha instead of beta).
Ethyl beta-D-glucopyranoside: Similar structure but derived from glucose instead of xylose.
Uniqueness: Ethyl beta-D-xylopyranoside is unique due to its specific beta-D-xylopyranose structure and the presence of an ethyl group, which influences its reactivity and interaction with enzymes compared to its analogs .
Propiedades
Fórmula molecular |
C7H14O5 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-ethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3 |
Clave InChI |
UBUITGRMYNAZAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)
![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
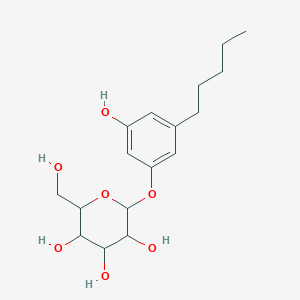
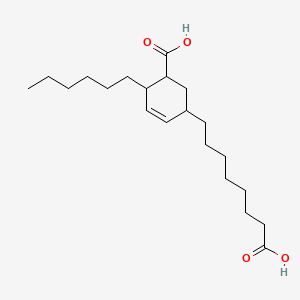
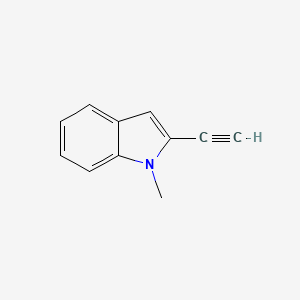
![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)

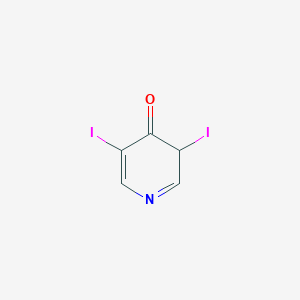
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
